methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that features a pyrazole ring, a piperazine ring, and a benzoate ester
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data. It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the piperazine ring: The pyrazole derivative is then reacted with an appropriate piperazine compound, often under reflux conditions with a suitable solvent like ethanol.
Sulfonylation: The intermediate product is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the benzoic acid derivative is esterified using methanol and a catalyst like sulfuric acid to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidized derivatives: Various oxidized forms of the pyrazole ring.
Reduced derivatives: Sulfide or thiol derivatives.
Substituted benzoates: Benzoate esters with different functional groups.
Scientific Research Applications
Methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Methyl 4-((4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Methyl 4-((4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness: Methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the pyrazole and piperazine rings, along with the sulfonyl and benzoate groups, makes this compound versatile for various applications.
Properties
IUPAC Name |
methyl 4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-25-17(22)15-3-5-16(6-4-15)26(23,24)21-13-10-19(11-14-21)9-12-20-8-2-7-18-20/h2-8H,9-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUZODDXPFXPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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